molecular formula C9H7N3O B1414990 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde CAS No. 1152541-98-4

3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1414990
CAS No.: 1152541-98-4
M. Wt: 173.17 g/mol
InChI Key: RGITWTNSORYNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring both pyridine and pyrazole rings. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyridine derivatives with pyrazole precursors. One common method includes the Vilsmeier-Haack reaction, where a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 4-position of the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: 3-Pyridin-2-yl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Pyridin-2-yl-1H-pyrazole-4-methanol.

    Substitution: Depends on the nucleophile used, resulting in various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde
  • 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
  • 1H-Pyrazolo[3,4-b]pyridines

Uniqueness: 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde is unique due to its combination of pyridine and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

5-pyridin-2-yl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-6-7-5-11-12-9(7)8-3-1-2-4-10-8/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGITWTNSORYNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.